N-(1,1-dimethylpropyl)-3-(1-piperidinylsulfonyl)benzamide
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Overview
Description
N-(1,1-dimethylpropyl)-3-(1-piperidinylsulfonyl)benzamide, commonly known as DSP-4, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy noradrenergic neurons. This compound has been used to study the role of noradrenergic neurons in various physiological and pathological processes, including stress response, anxiety, depression, and neurodegenerative diseases.
Mechanism of Action
DSP-4 selectively destroys noradrenergic neurons by inducing apoptosis, a process of programmed cell death. Noradrenergic neurons are particularly vulnerable to DSP-4 because they express high levels of the noradrenaline transporter, which is the primary target of DSP-4. Once taken up by noradrenergic neurons, DSP-4 is converted into a toxic metabolite that induces apoptosis by activating caspase-3, a key enzyme involved in the apoptotic pathway.
Biochemical and physiological effects:
The selective destruction of noradrenergic neurons by DSP-4 has been shown to have a number of biochemical and physiological effects. For example, DSP-4 has been shown to reduce noradrenaline levels in the brain and peripheral tissues, leading to changes in behavior and physiology. In animal models, DSP-4 has been shown to induce anxiety-like behavior, impair learning and memory, and increase susceptibility to seizures. Additionally, DSP-4 has been shown to exacerbate neurodegeneration in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
DSP-4 has several advantages as a research tool. It is highly selective for noradrenergic neurons, allowing researchers to selectively destroy these neurons without affecting other cell types. Additionally, DSP-4 is relatively easy to administer and has a well-characterized mechanism of action. However, there are also some limitations to the use of DSP-4 in lab experiments. For example, the effects of DSP-4 on behavior and physiology can vary depending on the species and strain of animal used. Additionally, the use of DSP-4 in animal models may not fully recapitulate the effects of noradrenaline depletion in humans.
Future Directions
There are several areas of future research that could benefit from the use of DSP-4. One area of interest is the role of noradrenaline in addiction and substance abuse. DSP-4 has been shown to reduce drug-seeking behavior in animal models, suggesting that noradrenaline may play a role in addiction. Additionally, DSP-4 could be used to study the role of noradrenaline in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, the development of new compounds that selectively target noradrenergic neurons could lead to more specific and effective therapies for diseases that involve noradrenaline dysfunction.
Synthesis Methods
DSP-4 can be synthesized through a multistep process that involves the reaction of 3-nitrobenzenesulfonyl chloride with piperidine, followed by reduction with lithium aluminum hydride and reaction with 1,1-dimethylpropylamine. The resulting product is then purified through column chromatography to obtain pure DSP-4.
Scientific Research Applications
DSP-4 has been widely used in scientific research to selectively destroy noradrenergic neurons in animal models. By destroying these neurons, researchers can study the role of noradrenaline in various physiological and pathological processes. For example, DSP-4 has been used to study the role of noradrenaline in stress response and anxiety, as well as in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-methylbutan-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-17(2,3)18-16(20)14-9-8-10-15(13-14)23(21,22)19-11-6-5-7-12-19/h8-10,13H,4-7,11-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUSGRKDGDEEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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